"synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl-"
"synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl-"
An In-Depth Technical Guide to the Synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl-
This guide provides a comprehensive overview of a proposed synthetic pathway for 1-Butanol, 2-(dimethylamino)-2-ethyl-, a tertiary amino alcohol with potential applications in pharmaceutical and materials science research. The proposed synthesis is a multi-step process designed for robustness and scalability, drawing upon well-established organic chemistry principles and analogous procedures for structurally similar molecules.
Introduction and Retrosynthetic Analysis
1-Butanol, 2-(dimethylamino)-2-ethyl- is a chiral tertiary amino alcohol. Its synthesis presents a challenge in constructing the quaternary carbon center at the C2 position, which bears both a dimethylamino and an ethyl group. Direct, single-step syntheses for this specific molecule are not prominently described in the literature. Therefore, a rational, multi-step approach is required.
A logical retrosynthetic analysis suggests a pathway proceeding through a nitrile intermediate, a strategy that has proven effective for the synthesis of analogous compounds such as 2-(dimethylamino)-2-phenylbutan-1-ol.[1] This approach involves the formation of a key α-aminonitrile intermediate via the Strecker reaction, followed by hydrolysis, esterification, and final reduction to the target alcohol.
Proposed Synthetic Pathway
The proposed synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl- is a four-step process commencing from readily available starting materials:
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Step 1: Strecker Reaction - Synthesis of 2-(dimethylamino)-2-ethylbutanenitrile.
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Step 2: Hydrolysis - Conversion of the nitrile to 2-(dimethylamino)-2-ethylbutanoic acid.
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Step 3: Esterification - Formation of methyl 2-(dimethylamino)-2-ethylbutanoate.
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Step 4: Reduction - Final conversion of the ester to 1-Butanol, 2-(dimethylamino)-2-ethyl-.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed four-step synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl-.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(dimethylamino)-2-ethylbutanenitrile (Strecker Reaction)
The Strecker synthesis is a classic method for producing α-amino acids and their derivatives. In this initial step, 2-butanone reacts with dimethylamine to form an iminium ion, which is then attacked by a cyanide nucleophile.
Protocol:
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In a well-ventilated fume hood, a 1L autoclave reactor is charged with 2-butanone (0.75 mol), sodium cyanide (0.91 mol), a 40% aqueous solution of dimethylamine (1.0 mol), and water (150 mL).
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The reactor is sealed, and the mixture is stirred vigorously.
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The reaction temperature is raised to 60-80°C, and the pressure is maintained at approximately 0.3 MPa for 8-12 hours.
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After the reaction period, the reactor is cooled to room temperature, and the pressure is carefully released.
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The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 100 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(dimethylamino)-2-ethylbutanenitrile.
Causality: The use of an autoclave and elevated temperature and pressure is to ensure the reaction goes to completion, especially given the volatility of 2-butanone and dimethylamine. The excess of dimethylamine and sodium cyanide drives the equilibrium towards the formation of the aminonitrile.
Caption: Mechanism of the Strecker reaction for the formation of the α-aminonitrile.
Step 2: Hydrolysis of 2-(dimethylamino)-2-ethylbutanenitrile
The nitrile group is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Protocol:
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The crude 2-(dimethylamino)-2-ethylbutanenitrile from Step 1 is placed in a round-bottom flask equipped with a reflux condenser.
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A 20% aqueous solution of sodium hydroxide is added until the pH of the mixture is ≥ 12.
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The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC-MS).
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After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 6.
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The precipitated sodium chloride is removed by filtration.
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The filtrate is concentrated under reduced pressure to yield the crude 2-(dimethylamino)-2-ethylbutanoic acid.
Causality: Strong basic conditions are necessary to facilitate the hydrolysis of the sterically hindered tertiary nitrile. The subsequent acidification protonates the carboxylate to form the carboxylic acid.
Step 3: Esterification of 2-(dimethylamino)-2-ethylbutanoic acid
The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.
Protocol:
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The crude 2-(dimethylamino)-2-ethylbutanoic acid is dissolved in methanol.
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A catalytic amount of concentrated sulfuric acid is slowly added.
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The mixture is heated to reflux for 4-6 hours.
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After cooling, the excess methanol is removed under reduced pressure.
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The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
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The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield methyl 2-(dimethylamino)-2-ethylbutanoate.
Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester.
Step 4: Reduction of Methyl 2-(dimethylamino)-2-ethylbutanoate
The final step involves the reduction of the ester to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation.[2]
Protocol:
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A solution of methyl 2-(dimethylamino)-2-ethylbutanoate in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
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The resulting granular precipitate is filtered off and washed with diethyl ether.
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The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-Butanol, 2-(dimethylamino)-2-ethyl-.
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The final product can be purified by vacuum distillation.
Causality: LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent as LiAlH₄ reacts violently with water and other protic solvents. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |
| 2-Butanone | C₄H₈O | 72.11 | Liquid |
| 2-(dimethylamino)-2-ethylbutanenitrile | C₈H₁₆N₂ | 140.23 | Liquid/Low-melting solid |
| 2-(dimethylamino)-2-ethylbutanoic acid | C₈H₁₇NO₂ | 159.23 | Solid |
| Methyl 2-(dimethylamino)-2-ethylbutanoate | C₉H₁₉NO₂ | 173.25 | Liquid |
| 1-Butanol, 2-(dimethylamino)-2-ethyl- | C₈H₁₉NO | 145.24 | Liquid |
References
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Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap. Available at: [Link]
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Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]
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